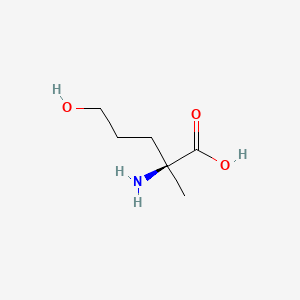
2-Amino-2-methyl-5-hydroxy-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-5-hydroxy-pentanoic acid is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol It is a derivative of pentanoic acid and features an amino group, a methyl group, and a hydroxyl group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-hydroxy-pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-1-propanol with potassium cyanide, followed by hydrolysis and subsequent amination . The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-methyl-5-hydroxy-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, acylating agents
Major Products
Oxidation: Formation of 2-keto-2-methyl-5-hydroxy-pentanoic acid
Reduction: Formation of 2-amino-2-methyl-5-hydroxy-pentane
Substitution: Formation of various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-5-hydroxy-pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Amino-2-methyl-5-hydroxy-pentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methyl-5-hydroxy-pentanoic acid can be compared with other similar compounds, such as:
- 2-Amino-5-hydroxy-4-methylpentanoic acid
- 2-Methyl-5-hydroxy-norvaline
- Leucine and Isoleucine (branched-chain amino acids)
Uniqueness
- Structural Features : The presence of both an amino group and a hydroxyl group on the same carbon chain.
- Functional Properties : Unique reactivity due to the combination of functional groups, making it a versatile intermediate in chemical synthesis .
Eigenschaften
CAS-Nummer |
160187-05-3 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.174 |
IUPAC-Name |
(2S)-2-amino-5-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(7,5(9)10)3-2-4-8/h8H,2-4,7H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
RIXOERQXXDKBPZ-LURJTMIESA-N |
SMILES |
CC(CCCO)(C(=O)O)N |
Synonyme |
L-Norvaline, 5-hydroxy-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















